Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Lipophilicity Extraction Efficiency Chromatographic Retention

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9) is a synthetic intermediate belonging to the α-tert-butylthio-β-keto ester class. It features a geminal dimethyl group at the α-position, a ketone at the γ-position, and a tert-butylthioether moiety.

Molecular Formula C13H24O3S
Molecular Weight 260.39 g/mol
CAS No. 136558-13-9
Cat. No. B016121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
CAS136558-13-9
Synonyms5-(tert-Butylthio)-2,2-dimethyl-4-oxopentanoic Acid Ethyl Ester;  5-[(1,1-Dimethylethyl)thio]-2,2-dimethyl-4-oxo-pentanoic Acid Ethyl Ester; 
Molecular FormulaC13H24O3S
Molecular Weight260.39 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C
InChIInChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3
InChIKeyJOLZUPPVNMMVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9): A Specialized Building Block for FLAP Inhibitor Synthesis


Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9) is a synthetic intermediate belonging to the α-tert-butylthio-β-keto ester class. It features a geminal dimethyl group at the α-position, a ketone at the γ-position, and a tert-butylthioether moiety [1]. Its primary documented use is as a key building block in the patented synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors [2]. The compound is commercially available from multiple suppliers at ≥95% purity, typically for research and development purposes .

Why Generic Substitution of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate Carries Procurement Risk


Class-level substitution fails because the specific ester (ethyl vs. methyl) and thioether (tert-butylthio vs. other alkylthio) substituents govern the compound's reactivity, solubility, and steric profile in multi-step synthetic sequences [1]. For example, the ethyl ester analog is explicitly specified in patent US 8,772,495 B2 for the synthesis of a specific FLAP inhibitor, where the ester group influences both the cyclization yield and the subsequent deprotection strategy [2]. Replacing the ethyl ester with a methyl ester (CAS 118427-35-3) alters the leaving group properties and the steric bulk at a critical reaction center, potentially leading to different reaction kinetics, impurity profiles, and final product yields [1]. Furthermore, the tert-butylthio group provides unique steric protection and redox behavior not replicated by smaller thioethers (e.g., methylthio) or other sulfur oxidation states (e.g., sulfoxide, sulfone), directly impacting the selectivity of the indole-forming Fischer cyclization step [2].

Quantitative Differentiation of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate from its Closest Analogs


Higher Lipophilicity (XLogP3-AA) of the Ethyl Ester Compared to the Methyl Ester Analog Impacts Extraction and Purification Workflows

The target ethyl ester exhibits a computed XLogP3-AA value of 2.7, compared to a predicted XLogP3-AA of approximately 2.2 for the methyl ester analog (CAS 118427-35-3). This difference arises from the additional methylene unit in the ethyl ester [1].

Lipophilicity Extraction Efficiency Chromatographic Retention

Higher Molecular Weight and Boiling Point of the Ethyl Ester Reduces Volatility Losses During Solvent Evaporation Relative to the Methyl Ester

The target compound has a molecular weight of 260.39 g/mol and a predicted boiling point of 110-132°C [1], compared to the methyl ester analog (MW 246.37 g/mol) with a lower predicted boiling point.

Volatility Solvent Removal Process Robustness

Documented Use as a Key Intermediate in a Patented FLAP Inhibitor Synthesis (US 8,772,495 B2) Wherein the Ethyl Ester Participates in a Fischer Indole Cyclization

The compound is explicitly specified as a reactant in US Patent 8,772,495 B2 for the preparation of FLAP inhibitors via Fischer indole cyclization with substituted phenylhydrazines [1]. The ethyl ester is later hydrolyzed to the corresponding carboxylic acid, a step that proceeds with distinct kinetics compared to the methyl ester. While exact comparative yields are not disclosed, the patent exemplifies the ethyl ester route as the preferred method .

FLAP Inhibitor Fischer Indole Synthesis Patent-Enabled Route

Availability at Defined Purity (≥95%) from Multiple Suppliers Enables Reproducible Procurement

Commercial suppliers including AKSci, ChemShuttle, and Santa Cruz Biotechnology list the compound at 95% minimum purity . The methyl ester analog is less widely stocked and often requires custom synthesis [1].

Purity Specification Supply Chain Reproducibility

High-Value Research and Industrial Scenarios for Procuring Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate


Reproducing the Patented Synthesis of FLAP Inhibitors (e.g., AM803 and Related Indole-Based Compounds)

This compound is the required starting material for the Fischer indole cyclization step in the synthesis of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803) and related FLAP inhibitors as described in US Patent 8,772,495 B2 [1]. Using the exact ethyl ester ensures fidelity to the validated route.

Process Chemistry Optimization of α-tert-Butylthio-β-Keto Ester Intermediates in Leukotriene Biosynthesis Inhibitor Programs

In medicinal chemistry campaigns targeting the 5-lipoxygenase pathway, the tert-butylthio group serves as a masked thiol or as a steric directing group during cyclization. The ethyl ester's higher lipophilicity (XLogP3-AA 2.7 vs. ~2.2 for the methyl ester) [2] can be exploited to fine-tune extraction protocols and chromatographic separations during intermediate purification.

Development of Glutathione-Responsive Prodrug Conjugates Leveraging the Thioether Linker

The tert-butylthioether moiety has been investigated as a glutathione-labile protecting group in prodrug design, particularly for tumor microenvironment activation . This compound provides a well-characterized scaffold for introducing the tert-butylthio functionality into drug-like molecules via its reactive ketone and ester groups.

Academic and Industrial Procurement for Structure-Activity Relationship (SAR) Libraries of Indole-Based FLAP Inhibitors

For research groups building SAR libraries around the MK-0591/AM803 chemotype, this compound is the optimal starting material due to its commercial availability at gram scale and documented synthetic compatibility with a range of substituted phenylhydrazines, enabling parallel synthesis of diverse analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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